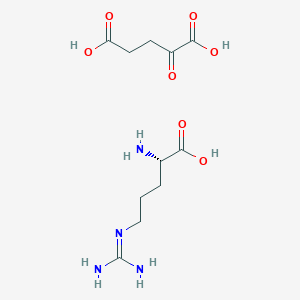

L-Arginine alpha-ketoglutarate

Description

Properties

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.C5H6O5/c7-4(5(11)12)2-1-3-10-6(8)9;6-3(5(9)10)1-2-4(7)8/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H2,(H,7,8)(H,9,10)/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRNZHOQVAPMFX-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937505 | |

| Record name | 2-Oxopentanedioic acid--arginine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16856-18-1, 5256-76-8 | |

| Record name | Arginine α-oxoglutarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16856-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diarginine α-ketoglutarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5256-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginine oxoglurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016856181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxopentanedioic acid--arginine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-arginine 2-oxoglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGININE OXOGLURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVJ23A89RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of L Arginine Alpha Ketoglutarate

L-Arginine Metabolic Pathways and Intermediates

L-arginine stands at a critical juncture of metabolic pathways, where its utilization is directed by several key enzymes. The two principal competing pathways for L-arginine metabolism are the nitric oxide synthase (NOS) pathway, which produces nitric oxide and L-citrulline, and the arginase pathway, which yields ornithine and urea (B33335). frontiersin.orgresearchgate.net The balance between these pathways is essential for maintaining cellular and physiological homeostasis. Furthermore, the products of these pathways serve as substrates for the synthesis of other vital molecules like polyamines and creatine (B1669601). nih.govmdpi.com

Nitric Oxide (NO) Synthase (NOS)-Dependent Pathway

The NOS-dependent pathway is a critical signaling cascade responsible for the production of nitric oxide, a gaseous signaling molecule with pleiotropic effects in the cardiovascular, nervous, and immune systems. openbiochemistryjournal.comresearchgate.net This pathway involves a family of enzymes known as nitric oxide synthases.

L-arginine is the sole amino acid substrate for the nitric oxide synthase (NOS) family of enzymes. nih.govdroracle.ai These enzymes catalyze a two-step monooxygenation reaction that converts L-arginine into nitric oxide (NO) and L-citrulline. openbiochemistryjournal.com This reaction is complex and requires several cofactors to proceed efficiently, including NADPH, flavin adenine (B156593) dinucleotide (FAD), flavin mononucleotide (FMN), and tetrahydrobiopterin (B1682763) (BH4). openbiochemistryjournal.comoup.com The production of NO from L-arginine is a fundamental process for various physiological functions, most notably vasodilation, which involves the relaxation of blood vessels and subsequent improvement in blood flow. nih.govoup.com

Table 1: Key Components of the Nitric Oxide Synthesis Reaction

| Component | Role |

|---|---|

| Substrate | |

| L-Arginine | The primary molecule converted by NOS to produce NO. droracle.aiwustl.edu |

| Enzyme | |

| Nitric Oxide Synthase (NOS) | Catalyzes the conversion of L-arginine to NO and L-citrulline. droracle.ai |

| Products | |

| Nitric Oxide (NO) | A gaseous signaling molecule with diverse physiological roles. openbiochemistryjournal.com |

| L-Citrulline | A co-product that can be recycled back to L-arginine. frontiersin.org |

| Cofactors |

L-citrulline, a co-product of the NOS reaction, plays a crucial role in sustaining NO production through its recycling back to L-arginine. frontiersin.org This process is often referred to as the L-citrulline-L-arginine cycle. After its production, L-citrulline can be released from the cell and taken up by other cells, particularly in the kidneys, where it is efficiently converted back into L-arginine. consensus.appfreelifelabs.com This regenerated L-arginine can then re-enter the circulation and be used again by NOS enzymes. consensus.app The conversion from L-citrulline to L-arginine occurs via the sequential action of two enzymes: argininosuccinate (B1211890) synthase (ASS) and argininosuccinate lyase (ASL). nih.govnih.gov Research indicates that supplementing with L-citrulline can be more effective than supplementing with L-arginine at increasing plasma L-arginine levels and subsequent NO production, as L-citrulline bypasses breakdown in the gut and liver. consensus.appfreelifelabs.com This recycling mechanism is vital for maintaining intracellular L-arginine availability for NOS, especially in endothelial cells. nih.gov

Endothelial nitric oxide synthase (eNOS or NOS III) is the isoform predominantly expressed in vascular endothelial cells, the cells lining the interior surface of blood vessels. oup.comnih.gov The NO produced by eNOS is a critical regulator of vascular tone, blood pressure, and platelet aggregation. oup.comnih.gov The activity of eNOS is tightly controlled through multiple mechanisms:

Calcium and Calmodulin: eNOS activity is dependent on intracellular calcium (Ca2+) concentrations. An increase in Ca2+ leads to the binding of calmodulin, a calcium-binding protein, which in turn activates the enzyme. oup.comnih.gov

Protein-Protein Interactions: eNOS interacts with a variety of other proteins that can either enhance or inhibit its activity. For example, heat shock protein 90 (Hsp90) promotes eNOS activity, while caveolin-1, found in small invaginations of the cell membrane called caveolae, acts as a negative regulator. nih.govnih.gov

Subcellular Localization: The location of eNOS within the endothelial cell is critical for its function. It is found at both the plasma membrane and the Golgi apparatus. The plasma membrane-bound pool of eNOS is considered the most efficient for NO production in response to stimuli. augusta.edu

Dysregulation or "uncoupling" of eNOS, often caused by cardiovascular risk factors, can lead to the production of superoxide (B77818) radicals instead of NO, contributing to endothelial dysfunction and the development of vascular disease. oup.comahajournals.org

Arginase Pathway: Conversion to Ornithine and Urea

The arginase pathway represents the second major metabolic fate for L-arginine, directly competing with the NOS pathway for their common substrate. researchgate.netnih.gov Arginase is a manganese-dependent enzyme that catalyzes the hydrolysis of L-arginine into L-ornithine and urea. nih.govebi.ac.uk

This pathway is integral to two primary physiological functions:

Urea Cycle: In the liver, arginase catalyzes the final step of the urea cycle, a critical process for the detoxification of ammonia (B1221849), a toxic byproduct of amino acid metabolism. nih.govnih.gov

Ornithine Production: The L-ornithine produced is a precursor for the synthesis of other important molecules, including polyamines and proline, which are necessary for cell growth and collagen formation. nih.govnih.gov

There are two main isoforms of arginase: Arginase I, which is cytosolic and highly expressed in the liver, and Arginase II, which is mitochondrial and found in a wider range of tissues. nih.govmdpi.com By consuming L-arginine, elevated arginase activity can limit the substrate available for NOS, thereby reducing NO production. frontiersin.orgnih.gov This competition is a key regulatory point in cellular and vascular health.

Table 2: Comparison of NOS and Arginase Pathways

| Feature | Nitric Oxide Synthase (NOS) Pathway | Arginase Pathway |

|---|---|---|

| Enzyme | Nitric Oxide Synthase (NOS) | Arginase |

| Substrate | L-Arginine | L-Arginine |

| Products | Nitric Oxide (NO), L-Citrulline | L-Ornithine, Urea |

| Primary Function | Cell signaling, Vasodilation | Ammonia detoxification, Biosynthesis of proline and polyamines |

| Cofactor/Metal Ion | NADPH, FAD, FMN, BH4 | Manganese (Mn2+) |

| Cellular Location | Cytoplasm, Plasma Membrane, Mitochondria | Cytosol (Arginase I), Mitochondria (Arginase II) |

Interplay with Polyamine and Creatine Synthesis

The metabolic pathways of L-arginine are interconnected with the synthesis of polyamines and creatine, highlighting its broad importance in cellular metabolism.

Polyamine Synthesis: The L-ornithine generated by the arginase pathway is the direct precursor for the synthesis of polyamines. mdpi.com The enzyme ornithine decarboxylase (ODC) converts ornithine to putrescine, the simplest polyamine. nih.govresearchgate.net Putrescine is then further converted into spermidine (B129725) and spermine. Polyamines are essential molecules involved in regulating cell proliferation, differentiation, and tissue repair. nih.govnih.govmdpi.com

Creatine Synthesis: L-arginine is also a crucial substrate for the synthesis of creatine, a molecule vital for energy storage in muscle and nerve cells. The initial and rate-limiting step in creatine synthesis is catalyzed by the enzyme arginine:glycine amidinotransferase (AGAT). nih.gov This enzyme transfers a guanidino group from L-arginine to glycine, forming guanidinoacetate (GAA) and ornithine. nih.gov GAA is subsequently methylated to form creatine. This pathway represents another significant use of the L-arginine pool, which can influence its availability for both NO and polyamine synthesis. nih.gov

L-Arginine as a Glucogenic Amino Acid: Metabolism to Alpha-Ketoglutarate (B1197944)

L-Arginine is classified as a glucogenic amino acid, meaning its carbon skeleton can be converted into glucose through gluconeogenesis. The catabolism of arginine ultimately yields alpha-ketoglutarate (α-KG), a key intermediate in the citric acid cycle and a precursor for glucose synthesis. brainly.com The metabolic pathway begins with the action of the enzyme arginase, which hydrolyzes L-arginine into ornithine and urea. brainly.comyoutube.com This step is a part of the urea cycle in the liver, crucial for the disposal of excess nitrogen.

Following its production, ornithine undergoes transamination to form glutamate-γ-semialdehyde. This intermediate is then oxidized to glutamate (B1630785). youtube.comcreative-proteomics.com Finally, glutamate is converted to α-ketoglutarate through either oxidative deamination, catalyzed by glutamate dehydrogenase, or transamination, where an amino group is transferred to an α-keto acid. creative-proteomics.com This series of reactions provides a direct link between the catabolism of a glucogenic amino acid and a central metabolic pathway.

Alpha-Ketoglutarate (AKG) Metabolic Pathways and Intermediates

Alpha-ketoglutarate is a pivotal molecule at the intersection of carbon and nitrogen metabolism. creative-proteomics.com It serves as a crucial intermediate in the tricarboxylic acid (TCA) cycle and plays a significant role in various other metabolic processes, including amino acid synthesis and ammonia detoxification. researchgate.netwikipedia.org

Role in the Tricarboxylic Acid (TCA) Cycle (Krebs Cycle)

Alpha-ketoglutarate is formed in the third step of the TCA cycle through the oxidative decarboxylation of isocitrate. wikipedia.org This irreversible reaction is catalyzed by the enzyme isocitrate dehydrogenase. almerja.comlibretexts.org The process occurs in two stages: first, isocitrate is oxidized to oxalosuccinate, a transient intermediate, with the concurrent reduction of NAD+ to NADH. wikipedia.orgaklectures.com Subsequently, oxalosuccinate is decarboxylated, releasing a molecule of carbon dioxide (CO2) to yield α-ketoglutarate. wikipedia.orgaklectures.com This step is one of the rate-limiting steps of the TCA cycle. almerja.comuwec.edu

Following its formation, alpha-ketoglutarate is further metabolized in the TCA cycle in a reaction that converts it to succinyl-CoA. creative-proteomics.comdoubtnut.com This conversion is an oxidative decarboxylation reaction catalyzed by the α-ketoglutarate dehydrogenase complex. libretexts.orgaklectures.com This multi-enzyme complex is similar in structure and function to the pyruvate (B1213749) dehydrogenase complex. The reaction involves the release of a second molecule of CO2 and the reduction of another molecule of NAD+ to NADH. aklectures.com The resulting succinyl-CoA is a high-energy thioester compound. libretexts.org

The flux through the TCA cycle is tightly regulated at several key enzymatic steps to match the cell's energy demands. The enzymes isocitrate dehydrogenase and α-ketoglutarate dehydrogenase are critical control points. creative-proteomics.cominflibnet.ac.in Isocitrate dehydrogenase is allosterically activated by ADP, signaling a low energy state, and inhibited by ATP and NADH, which indicate high energy levels. almerja.comcreative-proteomics.com

The α-ketoglutarate dehydrogenase complex is also subject to allosteric regulation. It is inhibited by its products, succinyl-CoA and NADH, as well as by high levels of ATP. creative-proteomics.comnih.gov Conversely, its activity is stimulated by an increased availability of its substrates. This intricate regulation ensures that the rate of the TCA cycle is responsive to the cell's energetic status.

| Regulatory Molecule | Effect on Isocitrate Dehydrogenase | Effect on α-Ketoglutarate Dehydrogenase |

| ADP | Activation | No Direct Effect |

| ATP | Inhibition | Inhibition |

| NADH | Inhibition | Inhibition |

| Succinyl-CoA | No Direct Effect | Inhibition |

Nitrogen Scavenging and Ammonia Detoxification

Alpha-ketoglutarate plays a crucial role as a nitrogen scavenger, thereby participating in the detoxification of ammonia, a toxic byproduct of amino acid catabolism. nih.govcaringsunshine.com In various tissues, α-ketoglutarate can accept an amino group from other amino acids in a process called transamination, which is catalyzed by aminotransferases. creative-proteomics.com This reaction converts α-ketoglutarate into the amino acid glutamate. wikipedia.org

Glutamate can then be used in several ways. In many tissues, it can accept another ammonium (B1175870) ion to form glutamine, a reaction catalyzed by glutamine synthetase. libretexts.org Glutamine is a non-toxic carrier of ammonia in the bloodstream and is transported to the liver. youtube.com In the liver, glutaminase (B10826351) releases the ammonia from glutamine, which then enters the urea cycle for excretion. libretexts.org The resulting glutamate can be converted back to α-ketoglutarate by glutamate dehydrogenase, releasing another molecule of ammonia for the urea cycle. libretexts.orgyoutube.com This process effectively captures free ammonia in peripheral tissues and safely transports it to the liver for detoxification. wikipedia.orgcaringsunshine.com

| Enzyme | Reaction | Role in Nitrogen Metabolism |

| Aminotransferases | α-Ketoglutarate + Amino Acid ⇌ Glutamate + α-Keto Acid | Transfers amino groups from various amino acids to α-ketoglutarate. |

| Glutamate Dehydrogenase | Glutamate + NAD(P)+ ⇌ α-Ketoglutarate + NAD(P)H + NH4+ | Releases ammonia from glutamate in the liver for the urea cycle. |

| Glutamine Synthetase | Glutamate + NH4+ + ATP → Glutamine + ADP + Pi | Incorporates free ammonia into glutamate to form glutamine for transport. |

| Glutaminase | Glutamine + H2O → Glutamate + NH4+ | Releases ammonia from glutamine in the liver. |

Precursor for Glutamate and Glutamine Synthesis

The alpha-ketoglutarate (AKG) moiety of L-Arginine alpha-ketoglutarate (AAKG) is a pivotal precursor in the synthesis of the amino acids glutamate and glutamine. nih.gov AKG, an intermediate of the citric acid cycle, serves as the carbon skeleton for glutamate synthesis. proteopedia.org This conversion can occur via two primary mechanisms. The most common is transamination, a reversible reaction catalyzed by aminotransferases, where AKG accepts an amino group from another amino acid to form glutamate. proteopedia.orgyoutube.com In this process, the donor amino acid is converted into its corresponding α-keto acid. youtube.com

Alternatively, glutamate can be formed through the reductive amination of AKG, a reaction catalyzed by the enzyme glutamate dehydrogenase, which incorporates a free ammonium ion. nih.govyoutube.com This pathway is crucial for ammonia detoxification and amino acid biosynthesis. youtube.com

Once formed, glutamate can be further converted into glutamine. This reaction is catalyzed by the enzyme glutamine synthetase, which adds another ammonium ion to glutamate in an ATP-dependent manner. youtube.com Glutamine is the most abundant amino acid in the body and plays critical roles in nitrogen transport, immune function, and as a fuel source for rapidly dividing cells like enterocytes and lymphocytes. nih.gov By providing the initial substrate, AKG is central to maintaining the body's pool of both glutamate and glutamine, which are essential for protein synthesis and inhibiting protein degradation in muscle. nih.gov

| Precursor | Enzyme | Product | Metabolic Pathway |

| Alpha-Ketoglutarate | Aminotransferases | L-Glutamate | Transamination |

| Alpha-Ketoglutarate + NH₄⁺ | Glutamate Dehydrogenase | L-Glutamate | Reductive Amination |

| L-Glutamate + NH₄⁺ | Glutamine Synthetase | L-Glutamine | Glutamine Synthesis |

Interconnections with Proline Metabolism

The metabolic pathways of L-arginine alpha-ketoglutarate are closely intertwined with proline metabolism, primarily through the glutamate pathway. The synthesis of proline, a non-essential amino acid critical for collagen structure, begins with glutamate. nih.govwikipedia.org Glutamate is first converted to glutamate-5-semialdehyde. wikipedia.org This intermediate then undergoes spontaneous cyclization to form pyrroline-5-carboxylate (P5C). nih.govwikipedia.org In the final step, P5C is reduced to proline by the enzyme pyrroline-5-carboxylate reductase. wikipedia.org

Given that the AKG component of AAKG is a direct precursor to glutamate, it provides the necessary carbon backbone for proline biosynthesis. nih.gov This connection highlights a key anabolic fate of AKG, linking cellular energy metabolism with the synthesis of structural proteins. nih.gov The pathways connecting arginine, proline, and glutamate are bidirectional, meaning the net production or utilization of these amino acids is dependent on the specific needs and metabolic state of the cell. wikipedia.org For instance, proline can be converted back to glutamate, which can then be deaminated to form AKG, feeding back into the citric acid cycle. nih.gov

Modulation of ATP Production and Cellular Energy Status

Alpha-ketoglutarate is a crucial intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, which is the primary pathway for cellular energy production in aerobic organisms. nih.govexamine.comnih.gov Within the mitochondrial matrix, AKG undergoes oxidative decarboxylation to succinyl-CoA, a reaction catalyzed by the α-ketoglutarate dehydrogenase complex. nih.govkhanacademy.org This step is a key control point in the TCA cycle and generates a molecule of NADH from NAD+. khanacademy.orgwikipedia.org

NADH is a primary reduced electron carrier that subsequently donates its electrons to the electron transport chain, driving the process of oxidative phosphorylation to produce large amounts of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. khanacademy.org Therefore, by serving as a substrate within the TCA cycle, the AKG moiety of AAKG directly supports cellular ATP synthesis. examine.com

Interestingly, research has also indicated that AKG can modulate cellular energy status through other mechanisms. Some studies have shown that AKG can inhibit ATP synthase, the enzyme complex that synthesizes ATP. nih.gov This inhibition leads to a reduction in ATP levels and a corresponding increase in the AMP/ATP ratio, which can activate the AMP-activated protein kinase (AMPK) pathway. nih.gov AMPK is a critical cellular energy sensor that adjusts metabolic programs in response to the cell's energy status. nih.gov

| Metabolic Process | Role of Alpha-Ketoglutarate (AKG) | Key Enzyme | Primary Outcome |

| TCA (Krebs) Cycle | Intermediate Substrate | α-ketoglutarate dehydrogenase | Production of NADH for ATP synthesis |

| Cellular Energy Sensing | Inhibition of ATP Synthase | ATP Synthase | Reduced ATP, activation of AMPK pathway |

Synergistic Interactions between L-Arginine and Alpha-Ketoglutarate Moieties

Enhanced Bioavailability and Metabolic Fate of AAKG

L-Arginine alpha-ketoglutarate is a salt formed from the amino acid L-arginine and alpha-ketoglutaric acid. Supplementation with AAKG has been shown to effectively increase plasma concentrations of L-arginine. nih.govresearchgate.net This indicates that the compound is absorbed from the gastrointestinal tract. L-arginine itself, when ingested orally, is absorbed in the small intestine and transported to the liver, where a significant portion is metabolized in the urea cycle. caldic.comresearchgate.net The bioavailability of orally ingested L-arginine has been estimated to be approximately 68%. caldic.com

The AKG component is also absorbed in the upper small intestine and is subject to rapid metabolism in enterocytes and the liver. nih.gov In the enterocytes, AKG can be converted into other amino acids, such as proline and leucine. nih.gov While AAKG supplements are marketed as a way to improve L-arginine delivery, the synergistic effect on bioavailability is an area of ongoing research. The key finding from pharmacokinetic studies is that AAKG supplementation is an effective method for elevating circulating L-arginine levels. researchgate.net

| Study | Subject Group | AAKG Dosage | Key Finding |

| Campbell et al. (2006) | Trained Adult Men | 12 g/day for 8 weeks | AAKG supplementation significantly increased plasma arginine levels. researchgate.net |

| Willoughby et al. (2011) | Physically Active Men | 12 g/day for 7 days | AAKG supplementation increased plasma L-arginine levels post-exercise. nih.govresearchgate.net |

Combined Effects on Metabolic Pathways

The two components of AAKG, L-arginine and alpha-ketoglutarate, participate in distinct yet complementary metabolic pathways, creating a potential for synergistic effects.

L-Arginine's Role: L-arginine is the sole physiological precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation. caldic.com The production of NO is catalyzed by nitric oxide synthase (NOS) enzymes. By increasing blood flow, this pathway is theorized to enhance nutrient and oxygen delivery to tissues, such as working muscles. caldic.com L-arginine is also a key intermediate in the urea cycle, essential for the detoxification of ammonia. nih.gov

Alpha-Ketoglutarate's Role: AKG is a central component of energy metabolism via the Krebs cycle, supporting ATP production. nih.gov It also serves as a precursor for the synthesis of important amino acids including glutamate, glutamine, and proline, thereby supporting protein synthesis and inhibiting protein breakdown. nih.gov

The synergy of AAKG lies in its ability to simultaneously provide a substrate for a key signaling pathway (L-arginine for NO synthesis) and a key substrate for cellular energy production (AKG for the Krebs cycle). caldic.comresearchgate.net This dual contribution could theoretically support metabolic processes that require both robust signaling and significant energy supply, such as muscle performance and tissue repair. The L-arginine component may enhance blood flow, while the AKG component helps fuel the increased metabolic demands of the cells. researchgate.net

Physiological and Biochemical Effects of L Arginine Alpha Ketoglutarate

Impact on Nitrogen Metabolism and Protein Dynamics

AAKG influences the complex interplay of protein synthesis and degradation, modulates amino acid concentrations, and plays a role in managing the body's nitrogen balance.

Stimulation of Protein Synthesis

L-arginine, a primary component of AAKG, is recognized for its role in stimulating protein synthesis, a fundamental process for muscle development and repair. mensjournal.com Evidence suggests that L-arginine helps the body build muscle proteins, which can contribute to increases in muscle size and strength. mensjournal.com The alpha-ketoglutarate (B1197944) (AKG) moiety may also contribute to this effect by preserving protein synthesis. nih.gov AKG has been shown to promote skeletal muscle protein synthesis through the PI3K/Akt signaling pathway. nih.gov However, studies specifically investigating the acute effects of AAKG supplementation on muscular performance have yielded mixed results, with some research finding no significant ergogenic benefit or improvement in muscle protein synthesis compared to a placebo. mensjournal.comwikipedia.org

Inhibition of Protein Degradation/Catabolism

The alpha-ketoglutarate portion of AAKG has demonstrated an ability to inhibit the breakdown of muscle protein. mensjournal.com Research indicates that AKG can effectively attenuate corticosterone-induced protein degradation and muscle atrophy. nih.gov It achieves this by inhibiting the expression of proline hydroxylase 3 (PHD3). This action prevents the interaction between PHD3 and the β2 adrenergic receptor (ADRB2), leading to increased stability of ADRB2 and a subsequent reduction in protein degradation. nih.gov By preventing muscle protein breakdown during exercise, AKG may help in faster recovery and muscle growth over time. mensjournal.com

Modulation of Amino Acid Pools (e.g., Glutamine, Glutamate (B1630785), Proline, Lysine)

L-arginine and alpha-ketoglutarate are precursors to several other important amino acids, thereby modulating the body's amino acid pools. mdpi.comnih.gov L-arginine can be metabolized to produce proline and glutamate. mdpi.comnih.gov Alpha-ketoglutarate is a direct precursor for the synthesis of glutamate, which in turn can be converted to glutamine, proline, and arginine. proteopedia.orgwikipedia.org

A study in burn-injured rats compared the effects of ornithine alpha-ketoglutarate (OKG) and arginine alpha-ketoglutarate (AAKG) on amino acid pools. The findings highlighted that while both substances increased the glutamate pool in muscle, OKG led to a significantly higher increase in muscle glutamine concentration compared to AAKG. nih.gov This suggests that the specific amino acid paired with AKG influences its ultimate effect on glutamine levels. nih.gov Furthermore, broad supplementation with arginine has been shown to have a significant effect on the tissue distribution of all amino acids, notably increasing lysine (B10760008) concentration in skeletal muscle. mdpi.com

| Amino Acid | Role of AAKG Components | Observed Effects |

|---|---|---|

| Glutamate | AKG is a direct precursor. proteopedia.orgwikipedia.org L-arginine can be metabolized to form glutamate. mdpi.comnih.gov | AAKG combinations increase the glutamate pool in muscle tissue. nih.gov |

| Glutamine | Glutamate (derived from AKG) is a precursor to glutamine. proteopedia.org | AAKG increases muscle glutamine, but to a lesser extent than ornithine alpha-ketoglutarate. nih.gov |

| Proline | L-arginine is a precursor for proline synthesis. mdpi.comnih.gov | Metabolic pathways link AAKG components to proline formation. |

| Lysine | Indirectly affected by arginine metabolism. | Arginine supplementation can increase lysine concentration in skeletal muscle. mdpi.com |

Nitrogen Balance and Ammonium (B1175870) Detoxification

Both components of AAKG are integral to managing nitrogen balance and detoxifying ammonia (B1221849), a toxic byproduct of protein and amino acid metabolism. nih.gov L-arginine is a key intermediate in the urea (B33335) cycle, the primary pathway for converting excess ammonia into urea for excretion. nih.govcreative-proteomics.com Alpha-ketoglutarate plays a crucial role by incorporating nitrogen into various compounds, thereby preventing toxic accumulation. mdpi.com It serves as an acceptor for amino groups, forming glutamate in a reaction catalyzed by glutamate dehydrogenase. nih.govcreative-proteomics.com This process is vital for maintaining nitrogen balance and facilitating the safe removal of ammonia from the body. creative-proteomics.com

Influence on Bioenergetics and Mitochondrial Function

AAKG's constituents are deeply involved in the cellular processes that generate energy, particularly within the mitochondria.

Regulation of Mitochondrial Respiration and ATP Production

Alpha-ketoglutarate is a central intermediate in the tricarboxylic acid (TCA) cycle (also known as the Krebs cycle), a core pathway of cellular respiration that occurs in the mitochondria. nih.govcreative-proteomics.com As a key component of this cycle, AKG is essential for the oxidative processes that generate ATP, the main energy currency of the cell. mdpi.com An external supply of AKG could potentially increase the flux of the Krebs cycle, enhancing the rate of ATP production via the electron transport chain. nih.gov

The arginine component also influences mitochondrial bioenergetics. In the mitochondria, arginine can be converted by the enzyme Arginase 2 (ARG2) to ornithine. nih.gov Ornithine is then converted to glutamate, which can form alpha-ketoglutarate, feeding directly into the TCA cycle. nih.gov This metabolic link suggests that arginine metabolism within the mitochondria can support the cell's bioenergetic state by increasing TCA cycle intermediates and boosting ATP production. nih.gov Research has shown that inhibiting mitochondrial respiration leads to a drop in intracellular levels of arginine and amino acids derived from alpha-ketoglutarate, underscoring the reliance of their synthesis on proper mitochondrial function. nih.gov

| Component | Mechanism | Effect |

|---|---|---|

| Alpha-Ketoglutarate (AKG) | Serves as a key intermediate in the mitochondrial TCA (Krebs) cycle. nih.govcreative-proteomics.com | Directly participates in the oxidative reactions that lead to the production of ATP. mdpi.com |

| L-Arginine | Can be metabolized in the mitochondria to ornithine and subsequently to glutamate and AKG. nih.gov | Supports cellular bioenergetics by providing substrates for the TCA cycle. nih.gov |

Maintenance of Mitochondrial Membrane Potential

The metabolism of arginine within the mitochondria can also support the bioenergetic state of the cell. nih.gov Arginine's conversion to ornithine and subsequently to glutamate and alpha-ketoglutarate can feed into the tricarboxylic acid (TCA) cycle, which is central to cellular respiration and energy production. nih.gov This process helps maintain the mitochondrial membrane potential necessary for ATP synthesis. nih.gov

Impact on Oxidative Stress and Redox Homeostasis

Alpha-ketoglutarate (AKG), a component of L-Arginine alpha-ketoglutarate, has demonstrated significant antioxidative properties and contributes to maintaining redox homeostasis. nih.govnih.govku.dklu.selu.se It can alleviate oxidative stress by acting as an antioxidant agent and by participating in nonenzymatic oxidative decarboxylation to decompose hydrogen peroxide. nih.gov

In studies with aged mice, dietary supplementation with calcium alpha-ketoglutarate (Ca-AKG) led to a stabilization of the redox state. ku.dklu.selu.se This was evidenced by a significant increase in the total antioxidant status (TAS) and a decrease in the levels of thiobarbituric acid reactive substances (TBARS), which are markers of oxidative damage. ku.dklu.selu.se

Furthermore, AKG has been shown to protect intestinal cells from oxidative damage by enhancing mitochondrial respiration and decreasing the intracellular content of reactive oxygen species. nih.gov It also plays a role in activating the Nrf2 pathway, which is crucial for regulating the activity of antioxidant enzymes. nih.gov

| Parameter | Effect of Alpha-Ketoglutarate | Model System |

| Total Antioxidant Status (TAS) | Increased | Aged Mice |

| Thiobarbituric Acid Reactive Substances (TBARS) | Decreased | Aged Mice |

| Reactive Oxygen Species (ROS) | Decreased | Intestinal Porcine Epithelial Cells |

| Nrf2 Pathway | Activated | Hyperlipidemic Mice |

Effects on Vasodilation and Blood Flow Regulation

Impaired nitric oxide production is a hallmark of endothelial dysfunction. frontiersin.org The availability of L-arginine can be a limiting factor for NO synthesis. frontiersin.org Supplementation with L-arginine can help overcome the inhibition of eNOS caused by substances like asymmetric dimethylarginine (ADMA), thereby improving endothelial function. mdpi.com

Research in diet-induced obese rats has shown that oral administration of alpha-ketoglutarate can enhance nitric oxide synthesis by endothelial cells. nih.govnih.gov This is partly attributed to AKG's role in promoting the catabolism of branched-chain amino acids like L-leucine, which can inhibit NO synthesis. nih.govnih.gov

| Compound | Role in Nitric Oxide Production |

| L-Arginine | Direct precursor for nitric oxide synthesis by eNOS. caringsunshine.commdpi.commdpi.com |

| Alpha-Ketoglutarate | Enhances nitric oxide synthesis, potentially by reducing inhibitors like L-leucine. nih.govnih.gov |

| Asymmetric Dimethylarginine (ADMA) | Endogenous inhibitor of nitric oxide synthase. mdpi.com |

The regulation of vascular resistance is closely tied to the production of nitric oxide. As a potent vasodilator, nitric oxide helps to relax and widen blood vessels, which can decrease vascular resistance and improve blood flow. caringsunshine.com The synthesis of nitric oxide from L-arginine in the endothelium is a key mechanism for controlling vascular tone. mdpi.com

Studies have indicated that certain amino acids, such as L-leucine, can increase renal vascular resistance, possibly by reducing the availability of nitric oxide. nih.gov By promoting the breakdown of such amino acids, alpha-ketoglutarate may help to mitigate this increase in vascular resistance and support healthy blood flow. nih.gov

Immunomodulatory Properties

Arginine metabolism is a critical regulator of both innate and adaptive immune responses. frontiersin.org The availability and breakdown of arginine can significantly influence the function of various immune cells. nih.gov

T-cells: L-arginine is essential for the proper function of T-lymphocytes. It plays a role in T-cell receptor expression and regulates the cell cycle of these crucial immune cells. mdpi.com Dietary supplementation with arginine has been shown to augment T-lymphocyte activation. cornell.edu Furthermore, increased availability of L-arginine can enhance the survival and anti-tumor activity of T-cells by modulating their metabolism. nih.gov

Macrophages and other Myeloid Cells: Arginine metabolism in myeloid cells, which include macrophages, neutrophils, and monocytes, is pivotal in shaping the immune response. frontiersin.org Macrophages can metabolize arginine through two primary pathways, leading to different functional outcomes. Classically activated (M1) macrophages use nitric oxide synthase to produce nitric oxide, which has cytotoxic properties important for eliminating pathogens and tumor cells. frontiersin.org Conversely, alternatively activated (M2) macrophages utilize arginase to produce ornithine, which is important for processes like wound healing. frontiersin.org The differential regulation of these enzymes in myeloid cells can either augment or diminish the immune response. frontiersin.org

| Immune Cell | Effect of Arginine/Arginine Metabolism |

| T-cells | Augments activation, enhances survival, and is essential for receptor expression. mdpi.comcornell.edunih.gov |

| Macrophages (M1) | Metabolize arginine to produce nitric oxide for cytotoxic functions. frontiersin.org |

| Macrophages (M2) | Metabolize arginine to produce ornithine for wound healing and immune regulation. frontiersin.org |

| Neutrophils, Monocytes | Arginine metabolism within these myeloid cells helps shape the overall immune response. frontiersin.org |

Impact on Inflammatory Responses and Cytokine Expression

L-Arginine alpha-ketoglutarate, through its constituent components, modulates inflammatory responses and the expression of cytokines. L-arginine itself plays a dual role in immune regulation, acting as both an immunostimulatory and immunosuppressive agent depending on the cellular and biochemical environment. nih.gov It influences the activity of immune cells, including the modulation of T-cell function, macrophage polarization, and the release of various cytokines. nih.gov

The metabolism of L-arginine via two primary pathways, the nitric oxide synthase (NOS) and arginase (ARG) pathways, is crucial in maintaining immune balance. nih.gov In certain inflammatory conditions, exogenous arginine has been shown to selectively modify the expression profile of inflammatory cytokines and chemokines. nih.gov For instance, in lipopolysaccharide (LPS)-activated macrophages, the presence of exogenous arginine suppressed the secretion of proinflammatory mediators like granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-1β (IL-1β), while promoting the anti-inflammatory cytokine IL-10. nih.gov

Furthermore, the related compound ornithine alpha-ketoglutarate (OKG), which shares metabolic precursors with AAKG, has demonstrated anti-inflammatory properties. nih.gov In a study on dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, OKG supplementation led to an increase in the secretion of the anti-inflammatory cytokine IL-10. nih.gov Another study involving a combination of glutamine and arginine showed a significant decrease in the production of pro-inflammatory cytokines TNF-α and IL-8 in the intestinal mucosa of rats. researchgate.net

Table 1: Effects of L-Arginine and Related Compounds on Cytokine Expression

| Compound | Model | Key Findings on Cytokine Expression | Reference |

|---|---|---|---|

| L-Arginine | LPS-activated macrophages | Suppressed GM-CSF and IL-1β; Increased IL-10 | nih.gov |

| Ornithine Alpha-Ketoglutarate (OKG) | DSS-induced colitis in mice | Increased serum IL-10 secretion | nih.gov |

| Glutamine + Arginine | Rat intestinal mucosa | Decreased TNF-α and IL-8 producing cells | researchgate.net |

Gut Barrier Function and Bacterial Translocation

L-Arginine alpha-ketoglutarate's components, L-arginine and alpha-ketoglutarate (AKG), have been shown to play a significant role in maintaining gut barrier integrity and mitigating bacterial translocation. The intestinal epithelium is a critical barrier, and its disruption can lead to inflammatory conditions. researchgate.net

Dietary supplementation with L-arginine has been demonstrated to improve the intestinal barrier in various experimental models. nih.gov For example, in a study with mice subjected to physical exercise under heat stress, L-arginine supplementation prevented increases in intestinal permeability and bacterial translocation. nih.govresearchgate.net This suggests that L-arginine helps preserve the integrity of the intestinal epithelium under stressful conditions. nih.govresearchgate.net

Alpha-ketoglutarate also contributes to the protection of the intestinal mucosal barrier, in part by serving as a precursor for glutamate and glutamine, which are important energy sources for intestinal cells. nih.gov Studies have shown that AKG can restore intestinal barrier function by promoting the regeneration of the intestinal epithelium. researchgate.netnih.gov In a model of colitis, AKG administration was associated with the restoration of gut barrier integrity through the enhancement of tight junction protein expression. researchgate.net

Endocrine System Modulation

L-arginine is a well-documented secretagogue of growth hormone (GH). jarretmorrow.com It is believed to modulate GH release by suppressing somatostatin, an endogenous inhibitor of GH. nih.govresearchgate.net Oral ingestion of L-arginine has been shown to increase resting GH levels. nih.gov A meta-analysis of studies on the effects of L-arginine supplementation alone showed a significant increase in GH release. nih.govresearchgate.net

The compound ornithine alpha-ketoglutarate (OKG) is also known to increase the secretion of anabolic hormones, including growth hormone. researchgate.net The mechanism of action for OKG is thought to be associated with an increase in growth hormone and insulin (B600854), as well as the production of metabolites from ornithine and alpha-ketoglutarate. nih.gov In a study on healthy mice, 1% OKG supplementation was found to increase serum growth hormone levels. nih.gov

Table 2: Studies on L-Arginine and Growth Hormone Secretion

| Study Type | Intervention | Outcome on Growth Hormone (GH) | Reference |

|---|---|---|---|

| Meta-analysis | L-Arginine supplementation | Significant increase in GH release | nih.govresearchgate.net |

| Review | Oral L-Arginine ingestion | Increases resting GH levels | nih.gov |

| Animal Study | 1% Ornithine Alpha-Ketoglutarate (OKG) | Increased serum GH | nih.gov |

The influence of L-arginine on Insulin-like Growth Factor I (IGF-I) appears to be more complex and the evidence is somewhat conflicting. GH stimulates the synthesis and secretion of IGF-I, which mediates many of the anabolic effects of GH. gilmorehealth.com In vitro studies have shown that L-arginine can significantly induce the gene expression and secretion of IGF-1 in cultured liver cells (HepG2). korea.ac.krnih.gov

However, the findings from human studies are less consistent. A systematic review and meta-analysis investigating the efficacy of both acute and chronic L-arginine supplementation on IGF-1 levels concluded that there was no significant effect on IGF-1 concentrations. nih.gov This suggests that while there may be a direct cellular effect of L-arginine on IGF-1 production, this may not translate to significant changes in circulating IGF-1 levels in vivo with oral supplementation. nih.gov The related compound, ornithine alpha-ketoglutarate (OKG), has been suggested to increase the production of IGF-1, an active derivative of growth hormone. supersmart.com

L-arginine is known to be a potent stimulator of insulin secretion from pancreatic β-cells. diabetesjournals.orgnih.gov The proposed mechanism involves the electrogenic transport of the cationic L-arginine into the β-cell, which leads to membrane depolarization. diabetesjournals.orgnih.gov This depolarization activates voltage-dependent calcium channels, leading to an influx of calcium and subsequent exocytosis of insulin-containing vesicles. diabetesjournals.org

In a study on male endurance swimmers, supplementation with L-arginine alpha-ketoglutarate resulted in a significant decrease in insulin levels before exercise and an increase immediately after exercise. researchgate.net This suggests a dynamic interaction between AAKG and insulin regulation in the context of physical activity. L-arginine's role as a secretagogue of the endocrine system, inducing the secretion of insulin, is a key aspect of its influence on glucose metabolism. nih.gov

Effects on Connective Tissue and Bone Metabolism

The components of L-Arginine alpha-ketoglutarate have been shown to have notable effects on connective tissue and bone. Alpha-ketoglutarate (AKG) plays a role in regulating bone metabolism and promoting osteogenesis. nih.gov It has been shown to increase bone mineral density and inhibit osteoporosis in animal models. nih.gov AKG is also involved in collagen production, a key component of connective tissue. nih.gov

In vitro studies have demonstrated that L-arginine treatment can enhance calcium deposition and osteoblastic differentiation. nih.gov However, the effects in vivo may be more complex, with one study in ovariectomized mice showing that arginine supplementation exacerbated trabecal bone loss. nih.gov Conversely, other research suggests L-arginine can ameliorate arthritis and bone erosion by reprogramming the metabolic state of osteoclasts, the cells responsible for bone resorption. bmj.com

The related compound, ornithine alpha-ketoglutarate (OKG), has also been shown to have beneficial effects on skeletal development. In a study on turkeys, oral OKG administration increased the mineralization and mechanical properties of the tibia. nih.gov

Table 3: Summary of Effects on Bone Metabolism

| Compound | Model | Key Findings on Bone and Connective Tissue | Reference |

|---|---|---|---|

| Alpha-Ketoglutarate (AKG) | Animal models | Promotes osteogenesis, increases bone mineral density | nih.gov |

| L-Arginine | In vitro (osteoblastic cells) | Enhanced calcium deposition and osteoblastic differentiation | nih.gov |

| L-Arginine | Arthritis models | Inhibited arthritis and bone loss | bmj.com |

| Ornithine Alpha-Ketoglutarate (OKG) | Turkeys | Increased mineralization and mechanical properties of tibia | nih.gov |

Bone Tissue Formation and Quality

Alpha-ketoglutarate (AKG) has been shown to positively influence bone tissue by promoting the activity of bone-building cells (osteoblasts) and inhibiting cells responsible for bone breakdown (osteoclasts). caringsunshine.com In rodent models, supplementation with AKG led to an increase in both bone mass and bone density. longevity.technology This is accompanied by a notable increase in the numbers of both osteoblasts and osteoclasts, suggesting an acceleration of the bone remodeling process. longevity.technology

The mechanism behind AKG's effect on bone appears to involve the promotion of osteoblast proliferation and maturation while simultaneously inhibiting the differentiation and maturation of osteoclasts. nih.gov Studies on cell cultures from AKG-treated mice revealed that mesenchymal stem cells, which are precursors to osteoblasts, showed greater potential for bone formation and increased expression of genes related to this process. longevity.technology In postmenopausal women with osteopenia, supplementation with an AKG calcium salt was found to increase lumbar spine bone mineral density (BMD) by 1.6% from baseline over a six-month period, although the difference compared to a calcium-only group was not statistically significant. nih.gov

L-arginine, the other component of L-Arginine alpha-ketoglutarate, also plays a critical role in bone health. It has been demonstrated to inhibit bone loss in various arthritis models. nih.govnih.gov Specifically, L-arginine directly blocks the formation of osteoclasts induced by TNFα, a key inflammatory molecule. nih.govresearchgate.net In vitro studies show that L-arginine inhibits osteoclastogenesis in a dose-dependent manner. nih.gov This inhibition of osteoclast formation is a key factor in protecting against inflammatory bone loss. nih.govresearchgate.net While some in vitro research suggests L-arginine enhances the differentiation of osteoblasts, other studies have shown conflicting results in vivo. mdpi.com

Table 1: Research Findings on Bone Tissue Formation and Quality

| Component | Model/Subject | Key Findings | Citations |

| Alpha-Ketoglutarate (AKG) | Rodents | Increased bone mass, bone density, and bone volume. | longevity.technology |

| Alpha-Ketoglutarate (AKG) | Cell Cultures (Mice) | Enhanced osteogenic potential of mesenchymal stem cells. | longevity.technology |

| Alpha-Ketoglutarate (AKG) | In Vitro | Promotes osteoblast proliferation; inhibits osteoclast differentiation. | nih.gov |

| AKG Calcium Salt | Postmenopausal Women | 1.6% increase in lumbar spine BMD from baseline over 6 months. | nih.gov |

| L-Arginine | Arthritis Models (Mice) | Inhibited arthritis-induced bone loss. | nih.govnih.gov |

| L-Arginine | In Vitro (Murine and Human cells) | Directly blocked TNFα-induced osteoclast formation. | nih.gov |

Collagen Synthesis and Degradation

Alpha-ketoglutarate (AKG) is fundamentally involved in the synthesis of collagen, the primary structural protein in bone and connective tissues. nih.gov Its primary role is acting as a rate-limiting cofactor for the enzyme prolyl-4-hydroxylase (P4H). nih.govnih.gov This enzyme is crucial for the hydroxylation of proline residues into hydroxyproline, a modification essential for the formation of the stable triple-helix structure of collagen. nih.govwikipedia.org The reaction catalyzed by P4H requires AKG, molecular oxygen, and iron(II), during which AKG is decarboxylated to succinate. nih.gov

Beyond its role as a cofactor, AKG also boosts the cellular pool of proline, a primary building block for collagen. nih.govnih.gov It serves as a precursor for glutamate, which can be converted to proline. nih.gov Studies in growing pigs have shown that administration of AKG increased proline levels in the blood, which is believed to enhance bone tissue formation through improved collagen synthesis. nih.gov

In vitro studies using cultured human dermal fibroblasts have provided direct evidence of AKG's effect on collagen production. One study found that a 10 microM concentration of AKG stimulated procollagen (B1174764) production by approximately 25.6%. nih.govresearchgate.net This effect is linked to an increase in the activity of prolidase, an enzyme important for recycling proline from degraded collagen. nih.govresearchgate.net Furthermore, in a study on postmenopausal women with osteopenia, a six-month supplementation with an AKG-calcium salt led to a significant decrease (up to 37.0%) in serum levels of C-terminal cross-linking telopeptide of type I collagen (CTX), a marker for bone resorption and collagen degradation. nih.gov

Table 2: Research Findings on Collagen Synthesis and Degradation

| Component | Mechanism/Model | Key Findings | Citations |

| Alpha-Ketoglutarate (AKG) | Biochemical Pathway | Acts as a crucial cofactor for the enzyme prolyl-4-hydroxylase (P4H). | nih.govnih.gov |

| Alpha-Ketoglutarate (AKG) | Human Dermal Fibroblasts | Stimulated procollagen production by 25.6% at a 10 microM concentration. | nih.govresearchgate.net |

| Alpha-Ketoglutarate (AKG) | Biochemical Pathway | Increases the cellular pool of proline, a key collagen component. | nih.govnih.gov |

| Alpha-Ketoglutarate (AKG) | Human Dermal Fibroblasts | Increased the activity of the enzyme prolidase. | nih.govresearchgate.net |

| AKG Calcium Salt | Postmenopausal Women | Decreased serum CTX (a collagen degradation marker) by up to 37.0% over 24 weeks. | nih.gov |

Research Methodologies and Models in Aakg Studies

In Vitro Studies

In vitro studies are fundamental to understanding the cellular and molecular mechanisms of AAKG. These experiments, conducted in a controlled laboratory setting outside of a living organism, allow for precise manipulation of variables and detailed examination of specific biological processes.

Cell Culture Models (e.g., Human Fibroblasts, Intestinal Epithelial Cells)

Cell culture models are a cornerstone of in vitro research on AAKG, providing insights into its effects on specific cell types.

Intestinal Epithelial Cells: Porcine intestinal epithelial cells (IPEC-1) have been used as a model to study the effects of AKG on gut health. Research has shown that AKG can enhance protein synthesis in these cells by activating the mTOR signaling pathway. Current time information in Kocasinan, TR. Furthermore, it inhibits the degradation of glutamine, a key amino acid for intestinal cell health. Current time information in Kocasinan, TR. In studies using IPEC-1 cells exposed to oxidative stress (e.g., via hydrogen peroxide), AKG treatment was found to normalize antioxidant activity, reduce the production of reactive oxygen species (ROS), and suppress negative effects on cellular respiration and ATP production. nih.govnih.gov

Human Fibroblasts: Human dermal fibroblasts, which are critical for wound healing and collagen production, have also been used to study AKG. In these cell culture models, AKG has been demonstrated to stimulate the production of procollagen (B1174764). researchgate.netnih.gov The mechanism for this appears to involve an increase in the activity of prolidase, an enzyme important in collagen metabolism. researchgate.netnih.gov Studies on the uptake of AKG in human fibroblasts suggest that it occurs through an unmediated diffusion process, meaning the rate of uptake is primarily dependent on the extracellular concentration of AKG. bohrium.com

Biochemical Assays for Enzyme Activity and Metabolite Concentrations

Biochemical assays are crucial for quantifying the molecular changes induced by AAKG in in vitro models. These assays measure the activity of specific enzymes and the concentrations of various metabolites.

Enzyme Activity: Researchers have used specific assays to measure the activity of enzymes involved in pathways affected by AAKG. For instance, the activity of prolidase in human fibroblasts was measured to understand its role in AKG-stimulated collagen production. researchgate.netnih.gov In studies on antioxidant effects, assays for enzymes like glutathione peroxidase, catalase, and superoxide (B77818) dismutase are employed to quantify the cellular antioxidant response. nih.gov

Metabolite Concentrations: The concentration of various metabolites is analyzed to track metabolic shifts. For example, studies in intestinal epithelial cells have measured the production of glutamate (B1630785), alanine, and aspartate to assess changes in glutamine metabolism. Current time information in Kocasinan, TR. In human studies, high-performance liquid chromatography (HPLC) is used to determine plasma concentrations of L-arginine and its metabolites, such as asymmetric dimethylarginine (ADMA). Assays for nitric oxide metabolites (nitrate/nitrite) are also common to evaluate the impact on vasodilation pathways. worldhealth.netfrontiersin.org Furthermore, techniques like NMR-based metabolomic analysis provide a broader view of the changes in cellular metabolite levels, including intracellular AKG, glutamine, methionine, and glutathione. nih.gov

In Vivo Animal Models

In vivo studies using animal models are essential for understanding the systemic and physiological effects of AAKG in a complete biological system. These models allow for research into metabolic, immune, and physiological outcomes that cannot be fully recapitulated in vitro.

Rodent Models (e.g., Rats, Mice) for Metabolic, Immune, and Physiological Research

Rodents are the most commonly used animal models in AAKG research due to their well-characterized genetics and physiology.

Metabolic Research: In diet-induced obese rats, oral administration of AKG has been shown to improve whole-body insulin (B600854) sensitivity and enhance nitric oxide synthesis. nih.gov L-arginine supplementation in mice on a low-protein diet was found to reduce white adipose tissue and increase energy expenditure. researchgate.net

Immune and Physiological Research: Studies in middle-aged mice have demonstrated that dietary supplementation with calcium alpha-ketoglutarate (B1197944) (CaAKG) can extend lifespan and healthspan. nih.govnih.gov This effect is associated with a reduction in chronic inflammation, potentially mediated by an increase in the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govnih.govbuckinstitute.org AKG supplementation in mice has also been shown to influence the composition of intestinal microbiota, which in turn affects intestinal innate immunity and body weight. nih.gov

Table 1: Summary of AAKG Research Findings in Rodent Models

| Model | Research Area | Key Findings |

| Mice | Aging & Longevity | Extended lifespan and healthspan; reduced frailty and systemic inflammation. nih.govnih.govbuckinstitute.org |

| Immunity & Gut Health | Influenced intestinal microbiota composition; promoted ileal expression of defensins. nih.gov | |

| Metabolism | Reduced white adipose tissue and increased energy expenditure. researchgate.net | |

| Rats | Metabolism | Improved whole-body insulin sensitivity and nitric oxide synthesis in obese models. nih.gov |

| Gut Health | May limit bacterial dissemination and protect gut mucosa after injury. nih.gov |

Livestock Models (e.g., Pigs, Turkeys, Sheep) for Growth and Protein Metabolism

Livestock models are valuable for studying the effects of AAKG on growth, feed efficiency, and protein metabolism, with direct applications in animal production.

Pigs: Piglets are a frequently used model to investigate nutritional interventions. Studies have shown that supplementing a low-protein diet with AKG enhances amino acid synthesis and improves protein metabolism in the skeletal muscle of growing pigs. nih.govbohrium.com This is achieved in part by activating the mammalian target of rapamycin (mTOR) pathway, which promotes protein synthesis. nih.govmdpi.com AKG has also been found to improve the energy status of the intestinal mucosa and reduce the incidence of diarrhea in weaned piglets. mdpi.comnih.gov

Turkeys and Sheep: Research has indicated that AKG administration can positively affect the skeletal system and muscle synthesis in turkeys and sheep. youtube.com In sheep, the metabolism of L-arginine is crucial for nitrogen balance, and supplementation has been shown to improve various production indices. nih.gov

Table 2: Effects of AAKG Supplementation in Livestock

| Animal Model | Diet | Observed Effects |

| Pigs | Low-protein diet with 1% AKG | Enhanced serum and intramuscular free amino acid concentrations; Activated mTOR pathway; Decreased serum urea (B33335) concentration. nih.govbohrium.com |

| Standard diet with 500-1000 g/t AKG | Significantly reduced incidence of diarrhea; Improved fecal dry matter digestibility. mdpi.com | |

| Turkeys/Sheep | AKG-enriched diet | Positive effects on skeletal system and muscle synthesis. youtube.com |

Aquatic Animal Models (e.g., Carp) for Immunity and Antioxidant Capacity

Aquatic models, particularly fish, are used to study the impact of nutritional supplements on immunity and response to environmental stressors.

Carp: Studies in common carp have investigated the effects of adding AKG to low-protein diets. The results indicate that AKG supplementation can enhance growth performance, immune response, and intestinal health. nih.gov Specifically, AKG was found to improve the intestinal antioxidant capacity by increasing the activities of total superoxide dismutase (T-SOD) and glutathione peroxidase (GSH-Px) and reducing malondialdehyde (MDA) content. researchgate.netnih.gov Furthermore, in Songpu mirror carp challenged with the bacterium Aeromonas hydrophila, dietary AKG supplementation increased the survival rate and strengthened intestinal immune responses, alleviating inflammation. nih.govfrontiersin.org This was associated with the activation of specific immune signaling pathways. nih.gov

Human Clinical Research Studies

Study Designs (e.g., Randomized, Double-Blind, Placebo-Controlled Trials)

The gold standard for assessing the efficacy of supplements like L-Arginine alpha-ketoglutarate in humans is the randomized, double-blind, placebo-controlled trial. This study design is frequently employed in AAKG research to minimize bias and establish a causal relationship between supplementation and observed outcomes. nih.govcaldic.com

In this type of study, participants are randomly assigned to one of two or more groups. One group receives the AAKG supplement, while the other group receives a placebo, which is an inactive substance identical in appearance to the supplement. nih.gov The "double-blind" aspect means that neither the participants nor the researchers know who is receiving the active supplement and who is receiving the placebo until the study is completed. This prevents expectations from influencing the results. nih.gov

For example, a study investigating the effects of AAKG on resistance training adaptations in adult men utilized a randomized, double-blind, placebo-controlled design where participants were assigned to ingest either AAKG or a placebo for a period of 8 weeks while following a standardized resistance training program. nih.gov Similarly, another study examining the impact of AAKG on blood flow and nitric oxide metabolites after resistance exercise also used a randomized, double-blind, placebo-controlled, crossover design. caldic.com In a crossover design, each participant serves as their own control by receiving both the supplement and the placebo at different times during the study.

Assessment of Physiological Parameters (e.g., Blood Flow, Hemodynamics, Oxygen Uptake)

Human clinical studies on AAKG have frequently assessed its effects on various physiological parameters, particularly those related to cardiovascular function and exercise performance. These assessments include measurements of blood flow, hemodynamics (such as heart rate and blood pressure), and oxygen uptake.

Doppler ultrasound is a common technique used to measure arterial blood flow, providing insights into the vasodilatory effects of AAKG. caldic.com However, research has yielded mixed results. One study found that 7 days of AAKG supplementation did not significantly impact brachial artery blood flow or hemodynamic function in response to a single bout of resistance exercise, despite increasing plasma L-arginine levels. caldic.com The observed increases in heart rate, blood pressure, and blood flow were attributed to the exercise itself rather than the supplement. caldic.com

Maximal oxygen uptake (VO2 max) is a key indicator of aerobic fitness and is another parameter assessed in relation to AAKG supplementation. A systematic review and meta-analysis of studies on L-arginine supplementation found that it could increase VO2 max in healthy individuals. nih.govnih.gov This suggests a potential for the L-arginine component of AAKG to improve aerobic exercise performance. nih.govostrovit.com However, one 8-week study on resistance-trained men found no significant differences in aerobic capacity between the AAKG and placebo groups. exerciseandsportnutritionlab.com

Evaluation of Biochemical Markers (e.g., Plasma L-Arginine, Nitric Oxide Metabolites, Asymmetric Dimethylarginine, Blood Lactate (B86563), Hormones)

To understand the physiological impact of AAKG supplementation, researchers evaluate a range of biochemical markers in the blood. These markers provide insights into the compound's bioavailability and its effects on various metabolic pathways.

Plasma L-Arginine: A fundamental measurement in AAKG studies is the concentration of L-arginine in the blood plasma. Successful supplementation should lead to an increase in circulating L-arginine levels, indicating its absorption. Studies have consistently shown that AAKG supplementation effectively increases plasma L-arginine concentrations. nih.govcaldic.com

Nitric Oxide Metabolites (NOx): Since L-arginine is a precursor to nitric oxide (NO), a potent vasodilator, many studies measure the levels of stable nitric oxide metabolites (nitrate/nitrite, or NOx) in the blood. The premise is that increased L-arginine availability will lead to greater NO production. However, research has shown that while resistance exercise itself can increase NOx levels, AAKG supplementation does not appear to provide an additive effect compared to a placebo. caldic.com

Asymmetric Dimethylarginine (ADMA): ADMA is an endogenous inhibitor of nitric oxide synthase, the enzyme that produces NO from L-arginine. By inhibiting this enzyme, ADMA can reduce NO production. Some studies have investigated whether AAKG supplementation affects ADMA levels. One study found that while AAKG supplementation did not affect ADMA levels, it did increase the L-arginine:ADMA ratio, which could theoretically favor NO synthesis. caldic.com

Blood Lactate: Blood lactate is a marker of anaerobic metabolism and is often measured during and after exercise. The effect of AAKG on blood lactate levels appears to be minimal. Some studies have reported no significant differences in blood lactate concentrations between AAKG and placebo groups following resistance exercise. wku.edu Another study on L-arginine also found no difference in blood lactate across conditions. journalofexerciseandnutrition.com

Hormones: The influence of arginine supplementation on various hormones has been a subject of investigation. Arginine has been shown to stimulate the release of growth hormone (GH). nih.govnih.govlsu.edu One study found that supplementation with arginine and ornithine during a 3-week resistance training program significantly increased serum GH and insulin-like growth factor-1 (IGF-1) levels in strength-trained athletes. nih.gov However, a review of the literature suggests that long-term L-arginine supplementation does not consistently affect insulin, cortisol, or growth hormone levels in the context of resistance exercise. f1000research.com

The following table summarizes the findings of a study on the effects of AAKG supplementation on selected biochemical markers.

| Marker | AAKG Group | Placebo Group | Outcome |

| Plasma L-Arginine | Increased | No significant change | AAKG supplementation effectively increased plasma L-arginine levels. caldic.com |

| Nitric Oxide Metabolites (NOx) | Increased with exercise | Increased with exercise | No significant difference between groups; increase attributed to exercise. caldic.com |

| L-Arginine:ADMA Ratio | Increased | No significant change | AAKG supplementation led to an increase in this ratio. caldic.com |

| Blood Glucose | Significant increase observed in one study | No significant change | AAKG was associated with an increase in blood glucose. nih.gov |

Muscle Metabolism and Anthropometric Measures

A primary area of interest in AAKG research is its potential to enhance muscle metabolism and favorably alter body composition, particularly in the context of resistance training. Studies have assessed various performance and anthropometric measures to evaluate these effects.

Research on AAKG's impact on muscle performance has yielded mixed results. One study involving resistance-trained men who supplemented with AAKG for 8 weeks reported significant improvements in one-repetition maximum (1RM) bench press and Wingate peak power performance compared to a placebo group. nih.govexerciseandsportnutritionlab.com This suggests a potential ergogenic benefit for anaerobic exercise. However, the same study found no significant differences in isokinetic quadriceps muscle endurance. nih.gov Other studies have found no ergogenic benefit from acute AAKG supplementation on muscular strength and endurance in either resistance-trained or untrained men. wku.edu

Regarding anthropometric measures, which include body composition and total body water, the available evidence does not strongly support a significant effect of AAKG supplementation. The 8-week study that showed improvements in strength and power found no significant differences in body composition or total body water between the AAKG and placebo groups. nih.govexerciseandsportnutritionlab.com This indicates that while AAKG may have some performance-enhancing effects, it may not directly influence changes in muscle mass or fat mass over this time frame. exerciseandsportnutritionlab.comnih.gov

The table below presents a summary of findings on muscle performance and anthropometric measures from a key study on AAKG supplementation.

| Parameter | AAKG Group Finding | Placebo Group Finding | Comparison |

| 1RM Bench Press | Significant improvement | Less improvement | AAKG group showed greater improvement. nih.gov |

| Wingate Peak Power | Significant improvement | Less improvement | AAKG group showed greater improvement. nih.gov |

| Body Composition | No significant change | No significant change | No difference between groups. nih.gov |

| Total Body Water | No significant change | No significant change | No difference between groups. nih.gov |

| Isokinetic Muscle Endurance | No significant change | No significant change | No difference between groups. nih.gov |

Current Research Gaps and Future Directions

Comprehensive Understanding of Synergistic Effects with Other Nutrients

The potential for AAKG to work in concert with other nutrients to produce enhanced effects is an area ripe for exploration. Preliminary research suggests that combining AAKG with other compounds, such as creatine (B1669601), could offer additive benefits for anaerobic performance. herts.ac.uk The proposed mechanisms include enhanced blood flow from AAKG potentially increasing the delivery of other nutrients to tissues. herts.ac.uk For instance, combining L-arginine with L-citrulline has been suggested to more effectively increase plasma arginine levels and nitric oxide bioavailability. mdpi.comtrecnutrition.nl Future studies should systematically investigate the synergistic potential of AAKG with a variety of nutrients, including other amino acids, vitamins, and minerals, to understand these interactions at a mechanistic level.

Table 1: Investigated Synergistic Effects of AAKG

| Nutrient Combination | Investigated Effect | Outcome |

| AAKG and Creatine | Anaerobic sprint performance | Beneficial effect observed over creatine alone. herts.ac.uk |

| L-Arginine and L-Citrulline | Plasma arginine concentration and nitric oxide bioavailability | Potentially more effective than either amino acid alone. mdpi.comtrecnutrition.nl |

| AAKG and 5-hydroxymethylfurfural (B1680220) (5-HMF) | Exercise performance in hypoxia | Partially prevented the decline in peak aerobic performance. nih.gov |

| β-hydroxy-β-methylbutyrate and AAKG | Jump performance | Prevented a decline in performance. nih.gov |

Exploration of Specific Molecular Pathways across Diverse Tissues and Cell Types

The molecular mechanisms by which AAKG exerts its effects are not fully understood and likely vary across different tissues and cell types. L-arginine is a precursor for nitric oxide, a critical signaling molecule involved in vasodilation. herts.ac.uk It is also involved in the synthesis of other important molecules like creatine and glutamate (B1630785). herts.ac.uk Alpha-ketoglutarate (B1197944) is a key intermediate in the Krebs cycle, central to cellular energy production, and can influence amino acid metabolism. jpccr.eunih.gov It also acts as a cofactor for enzymes involved in epigenetic regulation. vu.nl Future research needs to employ advanced techniques like transcriptomics, proteomics, and metabolomics to map the specific signaling pathways activated by AAKG in various tissues, such as skeletal muscle, endothelial cells, and immune cells. This will provide a more granular understanding of its physiological roles. For example, AKG has been shown to activate the mTOR signaling pathway, which is crucial for protein synthesis. nih.gov

Methodological Advancements in AAKG Bioavailability and In Vivo Efficacy Measurement

A significant challenge in AAKG research is accurately measuring its bioavailability and in vivo efficacy. Pharmacokinetic studies have shown that plasma arginine levels increase following AAKG ingestion, but the extent of absorption and utilization can be influenced by various factors, including the formulation (e.g., time-released vs. non-timed-released). nih.govexerciseandsportnutritionlab.com A considerable portion of oral arginine is metabolized by the intestines and liver before reaching systemic circulation. tandfonline.com There is a need for the development and validation of more sophisticated and non-invasive methods to track the metabolic fate of both the L-arginine and alpha-ketoglutarate components of AAKG in real-time. This will allow for a more precise determination of its effects on target tissues and a better understanding of individual variability in response to supplementation.

Q & A

Q. What biochemical pathways are primarily modulated by AAKG, and how do researchers measure these effects in clinical trials?

AAKG influences nitric oxide (NO) synthesis via L-arginine conversion and enhances cellular energy production through alpha-ketoglutarate's role in the Krebs cycle. Researchers quantify NO production using flow-mediated dilation (FMD) or plasma nitrite/nitrate assays . Mitochondrial activity is assessed via indirect calorimetry or ¹³C-labeled metabolite tracing in muscle biopsies .

Q. What standardized dosing protocols are used in AAKG supplementation studies?

Common protocols involve acute doses of 3–6 g AAKG administered 45–60 minutes pre-exercise, with chronic supplementation ranging from 4–12 g/day over 4–8 weeks. Placebo-controlled, double-blind designs are standard, with crossover trials controlling for inter-individual variability .

Q. How do researchers isolate AAKG-specific effects from endogenous arginine metabolism?